2-Chloro-3-fluoro-6-methoxypyridine
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Overview
Description
2-Chloro-3-fluoro-6-methoxypyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-6-methoxypyridine typically involves the introduction of chlorine, fluorine, and methoxy groups onto the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is treated with appropriate reagents to introduce the desired substituents. For example, starting from 2,6-dichloropyridine, selective fluorination and methoxylation can be achieved using reagents such as potassium fluoride and sodium methoxide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent product formation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form dihydropyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium fluoride, and amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling, while Heck coupling employs palladium catalysts and alkenes.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, dihydropyridines, and various coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-fluoro-6-methoxypyridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-methoxypyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of chlorine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. For example, the electron-withdrawing nature of fluorine can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-3-methoxypyridine
- 2-Fluoro-6-methoxypyridine
- 3-Chloro-2,6-difluoropyridine
Uniqueness
2-Chloro-3-fluoro-6-methoxypyridine is unique due to the specific combination of chlorine, fluorine, and methoxy substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active compounds and materials. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups allows for fine-tuning of the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
2-chloro-3-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 |
InChI Key |
OAAQSUPBBDJRLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)F)Cl |
Origin of Product |
United States |
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